molecular formula C10H9F4NO2 B13042271 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

Cat. No.: B13042271
M. Wt: 251.18 g/mol
InChI Key: SYJHOAKWAOPFED-UHFFFAOYSA-N
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Description

7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol This compound is characterized by the presence of a chroman ring substituted with a fluoro group at the 7th position and a trifluoromethoxy group at the 6th position, along with an amine group at the 4th position

Preparation Methods

The synthesis of 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves several steps, typically starting with the preparation of the chroman ring system. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of Fluoro and Trifluoromethoxy Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethoxy-containing compounds.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

7-Fluoro-6-(trifluoromethoxy)chroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

7-Fluoro-6-(trifluoromethoxy)chroman-4-amine can be compared with other similar compounds, such as:

    6,8-Difluoro-chroman-4-ylamine: This compound has two fluoro groups at the 6th and 8th positions of the chroman ring, instead of a trifluoromethoxy group.

    ®-7-fluoro-6-(trifluoromethoxy)chroman-4-amine: This is the enantiomer of the compound, with a different spatial arrangement of atoms.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and trifluoromethoxy groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2

InChI Key

SYJHOAKWAOPFED-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F

Origin of Product

United States

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